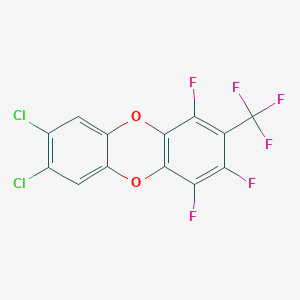
7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and an oxanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable oxanthrene precursor. The process involves:
Halogenation: Introducing chlorine and fluorine atoms into the oxanthrene ring using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions.
Trifluoromethylation: Adding the trifluoromethyl group (CF₃) using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and the use of industrial-grade reagents.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxylation or ammonia (NH₃) for amination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOH in aqueous solution or NH₃ in ethanol.
Major Products
Oxidation: Formation of oxanthrene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced oxanthrene derivatives.
Substitution: Formation of substituted oxanthrene compounds with new functional groups replacing halogen atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s halogenated structure may contribute to its activity as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)dibenzo-p-dioxin
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is unique due to its oxanthrene core, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H2Cl2F6O2 |
|---|---|
Poids moléculaire |
375.05 g/mol |
Nom IUPAC |
7,8-dichloro-1,2,4-trifluoro-3-(trifluoromethyl)dibenzo-p-dioxin |
InChI |
InChI=1S/C13H2Cl2F6O2/c14-3-1-5-6(2-4(3)15)23-12-10(18)8(16)7(13(19,20)21)9(17)11(12)22-5/h1-2H |
Clé InChI |
BSXSCYMDTFKVHO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3F)F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11599854.png)
![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599865.png)
![(7Z)-3-(4-chlorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11599866.png)
![propan-2-yl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599875.png)
![N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11599876.png)
![(6Z)-6-(furan-2-ylmethylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11599883.png)

![ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11599898.png)
![2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11599899.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599900.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599902.png)
![(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11599905.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599907.png)

